molecular formula C18H35N5O6 B15169508 L-Lysyl-L-alanyl-L-threonyl-L-valine CAS No. 648441-77-4

L-Lysyl-L-alanyl-L-threonyl-L-valine

Cat. No.: B15169508
CAS No.: 648441-77-4
M. Wt: 417.5 g/mol
InChI Key: OVRZZLBWZRYNES-NDKCEZKHSA-N
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Description

L-Lysyl-L-alanyl-L-threonyl-L-valine is a tetrapeptide composed of four amino acids: L-lysine, L-alanine, L-threonine, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting material, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this tetrapeptide can be achieved through large-scale SPPS, which allows for the efficient synthesis of peptides with high purity and yield. The process involves automated synthesizers that can handle multiple synthesis reactions simultaneously, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: L-Lysyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce oxidized amino acids.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the amino acids, as well as substituted derivatives of the peptide.

Scientific Research Applications

L-Lysyl-L-alanyl-L-threonyl-L-valine has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex peptides and proteins.

  • Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and other enzymes.

  • Medicine: The tetrapeptide has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.

  • Industry: It can be used in the production of bioactive peptides for use in cosmetics, food additives, and other industrial applications.

Mechanism of Action

The mechanism by which L-Lysyl-L-alanyl-L-threonyl-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-Lysyl-L-alanyl-L-threonyl-L-valine is unique due to its specific amino acid sequence and structure. Similar compounds include other tetrapeptides and dipeptides, such as L-alanyl-L-valine and L-valyl-L-alanine

Properties

CAS No.

648441-77-4

Molecular Formula

C18H35N5O6

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H35N5O6/c1-9(2)13(18(28)29)22-17(27)14(11(4)24)23-15(25)10(3)21-16(26)12(20)7-5-6-8-19/h9-14,24H,5-8,19-20H2,1-4H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t10-,11+,12-,13-,14-/m0/s1

InChI Key

OVRZZLBWZRYNES-NDKCEZKHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

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